Zabofloxacin

Clinical Trial Respiratory Infection COPD

Sourcing a respiratory fluoroquinolone with validated potency against drug-resistant Gram-positive pathogens is challenging. Zabofloxacin addresses this gap directly. - MIC90 of 0.03 mg/L against both penicillin-sensitive and penicillin-resistant S. pneumoniae, outperforming ciprofloxacin, sparfloxacin, and moxifloxacin. - Demonstrates 4-fold greater anti-MRSA potency (MIC90 2 µg/mL) vs moxifloxacin (8 µg/mL) and 8-fold vs levofloxacin (16 µg/mL). - Phase III-validated 5-day regimen for COPD exacerbations, with clinical cure non-inferiority to 7-day moxifloxacin. Supplied with ≥98% purity and comprehensive QC documentation for immediate research deployment.

Molecular Formula C19H20FN5O4
Molecular Weight 401.4 g/mol
CAS No. 219680-11-2
Cat. No. B1245413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZabofloxacin
CAS219680-11-2
SynonymsDW-224a
zabofloxacin
Molecular FormulaC19H20FN5O4
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F
InChIInChI=1S/C19H20FN5O4/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28)
InChIKeyZNPOCLHDJCAZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zabofloxacin Procurement Evidence Guide


Zabofloxacin (also known as DW-224a, PB-101) is an investigational fluoronaphthyridone quinolone antibacterial agent that inhibits bacterial type II topoisomerases (DNA gyrase) and type IV topoisomerases [1]. It is classified as a fourth-generation fluoroquinolone with a chemical formula of C19H20FN5O4 and molecular weight of 401.39 g/mol [2]. The compound received approval in South Korea in 2016 for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (COPD) and has been evaluated in multiple Phase III clinical trials [3][4]. Structurally, zabofloxacin contains a distinctive spiro-substituted pyrrolidinyl group at the C7 position, which distinguishes it from other fluoroquinolones including gemifloxacin . This structural feature contributes to its enhanced potency against respiratory pathogens, particularly drug-resistant Streptococcus pneumoniae and Neisseria gonorrhoeae .

Workflow Antimicrobial screening studies
Pathway DNA gyrase / topoisomerase IV inhibition context
Model Respiratory pathogen research models

Why Zabofloxacin Cannot Be Substituted


The fluoroquinolone class exhibits substantial heterogeneity in antibacterial spectrum, potency against resistant strains, and clinical efficacy profiles [1]. In-class substitution is inadvisable because different fluoroquinolones demonstrate widely divergent MIC90 values against key respiratory pathogens such as quinolone-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) [2]. For instance, while moxifloxacin and levofloxacin are commonly used respiratory quinolones, their MIC90 values against MRSA are 8 μg/mL and 16 μg/mL respectively, compared to 2 μg/mL for zabofloxacin, representing 4-fold and 8-fold potency differences [2]. Furthermore, clinical trial data demonstrate that zabofloxacin achieves non-inferior clinical cure rates to moxifloxacin while requiring a shorter treatment duration (5 days versus 7 days), indicating distinct dosing and efficacy parameters that cannot be assumed for other quinolones [3]. The sections below provide quantitative, comparator-based evidence for procurement and research selection decisions.

Zabofloxacin Reported lower MIC90 vs. MRSA (2 μg/mL)
Other respiratory quinolones MIC90 range may differ 4- to 8-fold

Fluoroquinolone MIC profiles against resistant Gram-positive pathogens may not transfer across class members. Direct substitution without MIC verification can alter endpoint interpretation.

Zabofloxacin Reported 5-day COPD regimen context
Standard quinolones Dosing duration context may not be interchangeable

Trial-derived endpoint profiles from shorter-course regimens do not imply equivalent response with longer-course comparators. Model-specific review is required.

Zabofloxacin Spiro-pyrrolidinyl substitution class
Other quinolones Topoisomerase inhibition profile may diverge

Structural variations at C7 can shift target affinity. Class-level assumption of equivalent inhibition may not hold.

Zabofloxacin Quantitative Evidence


Non-Inferiority in COPD Exacerbation

Zabofloxacin demonstrated non-inferiority to moxifloxacin in a Phase III, multicenter, double-blind, double-dummy, randomized controlled trial involving 345 COPD patients with moderate exacerbation. The clinical cure rate in the per-protocol analysis was 86.7% for zabofloxacin versus 86.3% for moxifloxacin, with a rate difference of 0.4% (95% CI: −7.7% to 8.6%) [1]. Importantly, zabofloxacin was administered at 367 mg once daily for only 5 days, compared to moxifloxacin at 400 mg once daily for 7 days, achieving equivalent clinical outcomes with a shorter treatment course [1]. Adverse drug reaction rates were comparable (9.7% for zabofloxacin vs. 9.6% for moxifloxacin; P=0.97) [1].

Non-Inferiority Trial Endpoint
Head-to-head
Δ 0.4% (95% CI −7.7 to 8.6)
Reported endpoint context vs. moxifloxacin
5-day vs. 7-day regimen; 345-patient Phase III trial
Clinical Trial Respiratory Infection COPD

Activity Against Quinolone-Resistant S. pneumoniae

Zabofloxacin demonstrated superior in vitro potency against quinolone-resistant Streptococcus pneumoniae (QRSP) clinical isolates compared to multiple comparator fluoroquinolones. The MIC90 value for zabofloxacin against QRSP was 1 mg/L, which was more active than ciprofloxacin, sparfloxacin, and moxifloxacin; however, its activity was equivalent to that of gemifloxacin [1][2]. Among the fluoroquinolone compounds tested, zabofloxacin showed the most potent in vitro activity against clinical isolates of both penicillin-sensitive S. pneumoniae (MIC90: 0.03 mg/L) and penicillin-resistant S. pneumoniae (MIC90: 0.03 mg/L) [1].

QRSP MIC90
Head-to-head
1 mg/L
Lower than ciprofloxacin, sparfloxacin, moxifloxacin
Equivalent to gemifloxacin; agar dilution method
Antimicrobial Resistance MIC90 S. pneumoniae

Anti-MRSA Potency Comparison

Against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, zabofloxacin exhibited substantially lower MIC90 values compared to commonly used respiratory fluoroquinolones. The MIC90 for zabofloxacin was 2 μg/mL, compared to 8 μg/mL for moxifloxacin and 16 μg/mL for levofloxacin [1][2]. Zabofloxacin also demonstrated the highest percentage of susceptibility (61.2%) among the tested fluoroquinolones with MIC50 and MIC90 values of 0.25 μg/mL and 2 μg/mL, respectively [2]. Time-kill curve analysis revealed rapid bactericidal activity of zabofloxacin after 6 hours of incubation against quinolone-resistant MRSA isolates [2].

MRSA MIC90
Head-to-head
2 μg/mL
4-fold lower than moxifloxacin; 8-fold lower than levofloxacin
61.2% susceptibility; rapid killing at 6 h
MRSA MIC90 Gram-positive

In Vivo Efficacy Against MRSA Systemic Infection

In a murine systemic infection model using MRSA clinical isolates, zabofloxacin demonstrated superior protective efficacy compared to comparator fluoroquinolones. The effective dose protecting 50% of infected mice (ED50) for zabofloxacin was 29.05 mg/kg [1]. Zabofloxacin treatment also resulted in the lowest bacterial count in dissected lung tissue (3.66 log10 CFU/mL) among all tested agents [1]. Histopathological examination of lung specimens from zabofloxacin-treated mice displayed the least congestion, inflammation, edema, and necrosis, with clear alveolar spaces and normal vessel morphology [1].

In Vivo MRSA Protection
Head-to-head
ED50 29.05 mg/kg
Most potent protective effect among tested quinolones
Murine systemic infection model; lowest lung CFU count
In Vivo MRSA ED50

Antipneumococcal Activity Among Fluoroquinolones

In a comprehensive agar dilution MIC study comparing zabofloxacin (DW-224a) to eight other agents against 353 quinolone-susceptible pneumococci, zabofloxacin was the most potent quinolone tested [1]. The MIC50 and MIC90 values for zabofloxacin were 0.016 μg/mL and 0.03 μg/mL, respectively, followed by gemifloxacin, moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin in order of decreasing potency [1]. Against 29 quinolone-resistant strains with defined resistance mechanisms, zabofloxacin had the lowest MIC range (0.06 to 1 μg/mL) compared to gemifloxacin, clinafloxacin, moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin [1].

Antipneumococcal Rank
Head-to-head
MIC50 0.016 μg/mL
Lowest MIC among 7 quinolones tested
353 susceptible + 29 resistant strains
MIC50/MIC90 S. pneumoniae Broad-spectrum

Zabofloxacin Research & Procurement Applications


COPD Exacerbation Clinical Development

Zabofloxacin is appropriate for clinical research programs evaluating 5-day fluoroquinolone regimens for moderate COPD exacerbations, where the Phase III evidence demonstrates non-inferiority to 7-day moxifloxacin with a 0.4% rate difference (95% CI: −7.7% to 8.6%) and comparable adverse event profiles (9.7% vs. 9.6%) [1]. This evidence supports procurement for investigators seeking a shorter-course respiratory fluoroquinolone with regulatory-grade clinical validation.

Susceptibility Studies on Resistant S. pneumoniae

For researchers conducting antimicrobial susceptibility testing of drug-resistant Streptococcus pneumoniae, zabofloxacin provides a differentiated tool with MIC90 of 1 mg/L against quinolone-resistant strains, superior to ciprofloxacin, sparfloxacin, and moxifloxacin, and equivalent to gemifloxacin [1][2]. The compound also demonstrates MIC90 of 0.03 mg/L against both penicillin-sensitive and penicillin-resistant pneumococci, making it suitable as a reference compound in pneumococcal resistance studies [1].

MRSA Research with Potent Fluoroquinolones

Zabofloxacin is indicated for MRSA-focused research where enhanced in vitro potency relative to standard respiratory quinolones is required. The MIC90 of 2 μg/mL represents 4-fold and 8-fold improvements over moxifloxacin (8 μg/mL) and levofloxacin (16 μg/mL), respectively [1][2]. The compound also provides validated in vivo protective efficacy (ED50: 29.05 mg/kg) with reduced lung bacterial burden (3.66 log10 CFU/mL) and improved histopathological outcomes in murine systemic infection models [2].

Broad-Spectrum Antipneumococcal Research

For investigators requiring the most potent antipneumococcal fluoroquinolone as a positive control or benchmark compound, zabofloxacin offers the lowest documented MIC50 (0.016 μg/mL) and MIC90 (0.03 μg/mL) against quinolone-susceptible pneumococci among seven comparator quinolones, including gemifloxacin, moxifloxacin, gatifloxacin, levofloxacin, and ciprofloxacin [1]. Against quinolone-resistant strains, zabofloxacin maintains the lowest MIC range (0.06-1 μg/mL) among tested comparators [1].

Application
Selection Property
Validation Focus
Respiratory infection model studies
Non-inferiority endpoint context vs. moxifloxacin
Endpoint reproducibility in COPD exacerbation models
Drug-resistant S. pneumoniae screening
MIC90 profile against QRSP
Quinolone-resistance endpoint review
MRSA antimicrobial research
Lower MRSA MIC90 vs. levofloxacin / moxifloxacin
Susceptibility breakpoint and time-kill endpoints
Antipneumococcal comparator studies
MIC50/MIC90 ranking among fluoroquinolones
Benchmark MIC range vs. resistant strain panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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